4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline
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Overview
Description
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline is an organic compound with the molecular formula C14H12F3NS. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an aniline moiety.
Mechanism of Action
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by various factors such as its molecular structure, solubility, stability, and the presence of functional groups .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also affect a compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Sulfide:
Coupling with Aniline: The trifluoromethylated phenyl sulfide is then coupled with aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}aniline): Similar structure but lacks the methyl group.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups but has a phosphine core.
Uniqueness
4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-2-1-3-13(8-11)19-9-10-4-6-12(18)7-5-10/h1-8H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRSFJBEAVNAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380628 |
Source
|
Record name | 2H-401S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338398-58-6 |
Source
|
Record name | 2H-401S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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